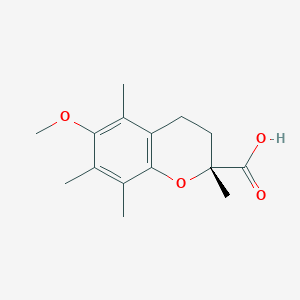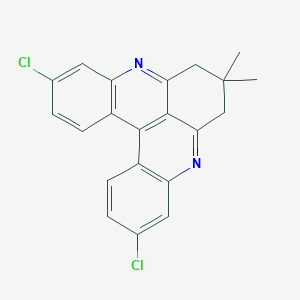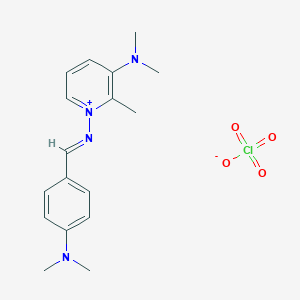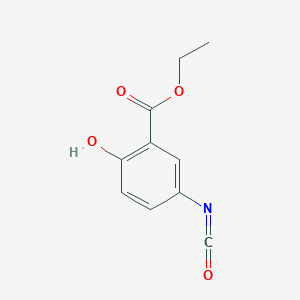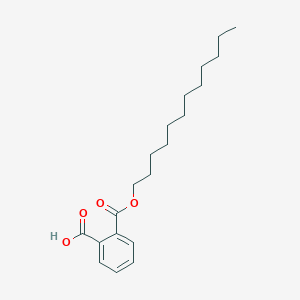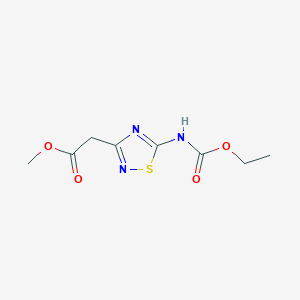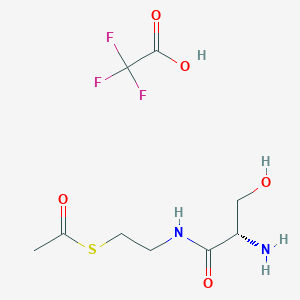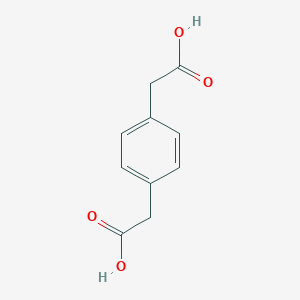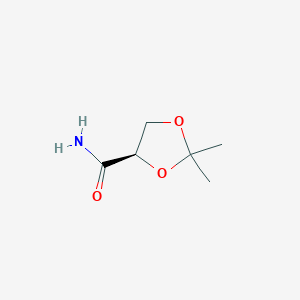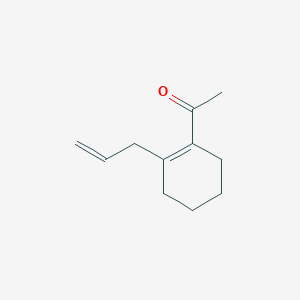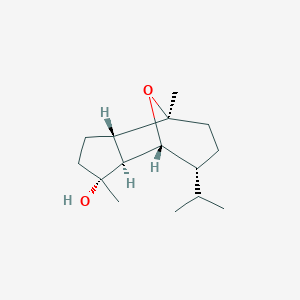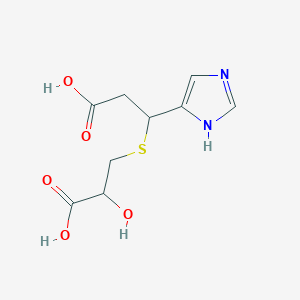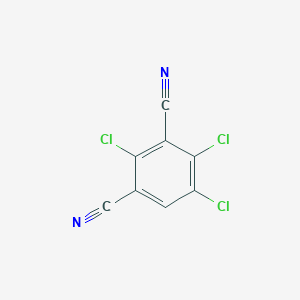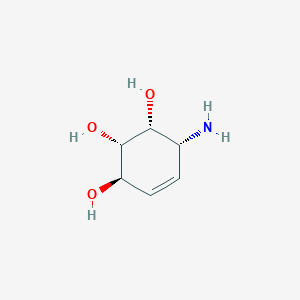
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has been the focus of various scientific research studies. This compound has been found to possess unique biochemical and physiological properties that make it an interesting candidate for further research. In
科学的研究の応用
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been the focus of various scientific research studies due to its unique properties. One of the most notable applications of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol is in the field of glycobiology, where it has been found to play a significant role in the biosynthesis of glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and are involved in various biological processes such as cell adhesion, migration, and signaling.
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to possess neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage.
作用機序
The mechanism of action of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol is not fully understood. However, it is believed to act as a substrate for the enzyme 3-phosphoglycerylase, which is involved in the biosynthesis of GAGs. (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which may contribute to its anti-inflammatory properties.
生化学的および生理学的効果
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have various biochemical and physiological effects. One of the most notable effects is its ability to increase the biosynthesis of GAGs, which are essential components of the extracellular matrix. (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory enzymes such as COX-2 and iNOS. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to protect against oxidative stress-induced neuronal damage, suggesting that it may have neuroprotective properties.
実験室実験の利点と制限
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its unique properties make it an interesting candidate for further research. However, there are also some limitations to using (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its biochemical and physiological effects. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol may have limited solubility in certain solvents, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. One area of interest is in the development of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol-based therapies for the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol and its effects on the biosynthesis of GAGs. Further studies are also needed to explore the potential neuroprotective properties of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol and its applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential limitations and challenges associated with using (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments.
合成法
The synthesis method for (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol involves the reaction of L-serine with sodium nitrite and sodium nitrite in the presence of copper sulfate. This reaction results in the formation of a nitrosylated intermediate, which is then reduced with sodium dithionite to yield (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. The purity of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol can be further improved through recrystallization.
特性
CAS番号 |
142796-97-2 |
|---|---|
製品名 |
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1 |
InChIキー |
RAJLHDDMNNFKNT-KAZBKCHUSA-N |
異性体SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
正規SMILES |
C1=CC(C(C(C1N)O)O)O |
同義語 |
4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
